ethyl 4-{[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate
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Overview
Description
The compound is a derivative of piperazine, which is a common moiety in many pharmaceuticals due to its ability to readily form salts and its solubility in water . The presence of the purine ring suggests that it might interact with biological systems in a manner similar to other purine derivatives .
Molecular Structure Analysis
The compound contains a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms. It also contains a purine ring, which is a type of heterocyclic aromatic compound that is a core component of many biological molecules .Chemical Reactions Analysis
Piperazine derivatives can undergo a variety of reactions, including acylation, alkylation, and sulfonation . The purine ring might be susceptible to reactions such as methylation or halogenation .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Piperazine derivatives are generally soluble in water and have relatively high boiling points due to their ability to form hydrogen bonds . The presence of the purine ring might increase the compound’s aromaticity and stability .Mechanism of Action
The mechanism of action would depend on the specific biological target of the compound. Piperazine derivatives are known to have a wide range of biological activities, including acting as antagonists for various receptors . The purine ring might interact with enzymes or receptors that recognize purine bases .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[[7-(2-methoxyethyl)-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N6O5/c1-5-29-18(27)23-8-6-22(7-9-23)12-13-19-15-14(24(13)10-11-28-4)16(25)21(3)17(26)20(15)2/h5-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFRBOBBOBZGACV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC2=NC3=C(N2CCOC)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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